REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([SH:11])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[O-].[Na+].C(NC1C=CC(S)=CC=1)(=O)C.[Na].[Cl:27][C:28]1[CH:33]=[CH:32][CH:31]=[C:30](Cl)[N:29]=1>CS(C)=O>[Cl:27][C:28]1[N:29]=[C:30]([S:11][C:8]2[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)[CH:31]=[CH:32][CH:33]=1 |f:1.2,3.4,^1:25|
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S
|
Name
|
sodium methylate
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sodium 4-acetamidothiophenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S.[Na]
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled during the addition
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured into 350 ml
|
Type
|
FILTRATION
|
Details
|
of water and the resulting product precipitate recovered by filtration
|
Type
|
WASH
|
Details
|
washed several times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of hot benzene and dried
|
Type
|
ADDITION
|
Details
|
treated with Norite
|
Type
|
ADDITION
|
Details
|
of hexane was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the product from the benzene solvent which
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
As a result of such operations
|
Type
|
CUSTOM
|
Details
|
the desired N-(4-((6-chloro-2-pyridinyl)thio)phenyl)acetamide compound was recovered as a crystalline solid which
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=CC(=N1)SC1=CC=C(C=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |